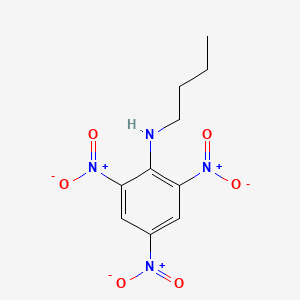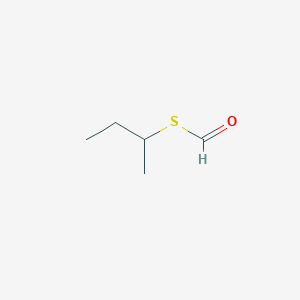
S-Butan-2-yl methanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Butan-2-yl methanethioate: is an organic compound with the molecular formula C5H10OS It is a thioester, which is a functional group characterized by a sulfur atom replacing the oxygen atom in an ester
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Butan-2-yl methanethioate can be synthesized through the reaction of butan-2-ol with methanethioic acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the thioester bond. The reaction conditions often include an acidic or basic catalyst to promote the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled temperature and pressure conditions are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Butan-2-yl methanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of butan-2-ol and methanethiol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethioate group is replaced by other nucleophiles. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate temperature conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides, amines, and other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Butan-2-ol and methanethiol.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Butan-2-yl methanethioate is used as an intermediate in organic synthesis, particularly in the preparation of other thioesters and sulfur-containing compounds.
Biology: In biological research, this compound is studied for its potential role in enzyme-catalyzed reactions involving thioesters. It serves as a model compound to understand the behavior of thioesters in biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. Thioesters are known to exhibit antimicrobial and anticancer properties, making them of interest in drug development.
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its distinct sulfur-containing structure contributes to unique olfactory properties.
Mechanism of Action
The mechanism of action of S-Butan-2-yl methanethioate involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thioester group is highly nucleophilic, making it reactive towards electrophilic species. This reactivity is exploited in various chemical reactions, including esterification and substitution.
Molecular Targets and Pathways: In biological systems, thioesters like this compound can interact with enzymes that catalyze the transfer of acyl groups. These interactions are crucial in metabolic pathways involving fatty acid synthesis and degradation.
Comparison with Similar Compounds
Butan-2-yl acetate: Similar in structure but contains an oxygen atom instead of sulfur.
Isobutyl methanethioate: An isomer with a different arrangement of carbon atoms.
Methyl butanethioate: Contains a methyl group instead of a butan-2-yl group.
Uniqueness: S-Butan-2-yl methanethioate is unique due to its specific thioester structure, which imparts distinct chemical reactivity and properties. The presence of the sulfur atom makes it more nucleophilic compared to oxygen-containing esters, leading to different reaction pathways and applications.
Properties
CAS No. |
32779-87-6 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
S-butan-2-yl methanethioate |
InChI |
InChI=1S/C5H10OS/c1-3-5(2)7-4-6/h4-5H,3H2,1-2H3 |
InChI Key |
RTNDFXKANIANHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
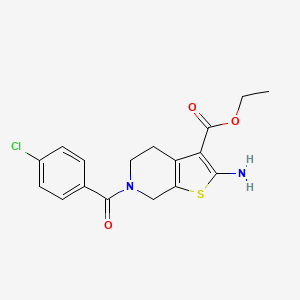
![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
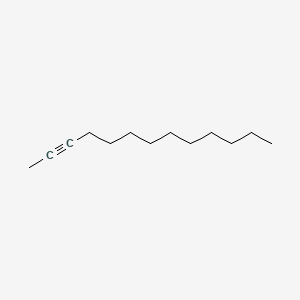
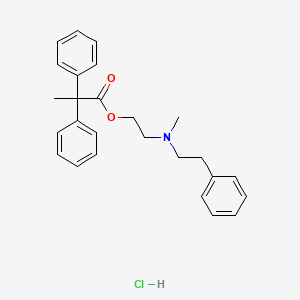
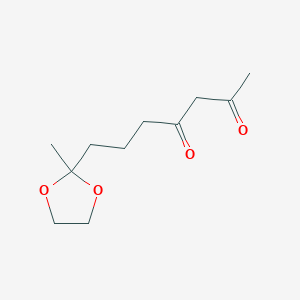
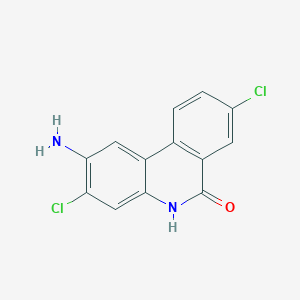

![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
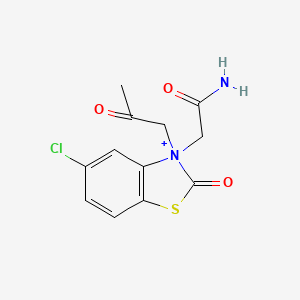
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
